molecular formula C11H20N4 B13636658 1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-4-methylcyclohexan-1-amine

1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-4-methylcyclohexan-1-amine

Cat. No.: B13636658
M. Wt: 208.30 g/mol
InChI Key: VQFBFJMEPAFCOF-UHFFFAOYSA-N
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Description

1-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-4-methylcyclohexan-1-amine ( 1249998-13-7) is a high-purity chemical compound supplied with a minimum purity of ≥98% . This organic molecule features a 1,3-dimethyl-1H-1,2,4-triazole moiety linked to a 4-methylcyclohexylamine group, yielding a molecular formula of C₁₁H₂₀N₄ and a molecular weight of 208.30 g/mol . As a functionalized 1,2,4-triazole derivative, this compound is of significant interest in medicinal chemistry and drug discovery research. The 1,2,4-triazole core is a privileged scaffold in pharmacology, known to be present in molecules with a wide range of biological activities, including anticonvulsant , anticoagulant , and anticancer properties . The structural motif of a cyclohexylamine linked to a nitrogen-containing heterocycle is often explored in the design of bioactive molecules and enzyme inhibitors . Researchers may utilize this compound as a key synthetic intermediate or as a novel pharmacophore for developing new therapeutic agents, studying enzyme mechanisms, or screening for biological activity against various targets. Its physicochemical properties, including a topological polar surface area of 56.73 Ų, suggest potential areas for investigation in lead optimization studies . This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet for proper handling and storage information .

Properties

Molecular Formula

C11H20N4

Molecular Weight

208.30 g/mol

IUPAC Name

1-(2,5-dimethyl-1,2,4-triazol-3-yl)-4-methylcyclohexan-1-amine

InChI

InChI=1S/C11H20N4/c1-8-4-6-11(12,7-5-8)10-13-9(2)14-15(10)3/h8H,4-7,12H2,1-3H3

InChI Key

VQFBFJMEPAFCOF-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(C2=NC(=NN2C)C)N

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-4-methylcyclohexan-1-amine

Synthetic Routes

Cyclization Approach to 1,2,4-Triazole Core

The 1,2,4-triazole ring is typically synthesized via cyclization reactions involving hydrazine derivatives and appropriate methylated precursors. For example, hydrazine hydrate reacts with methylated nitriles or esters under controlled heating in solvents such as ethanol or methanol. This step forms the 1,3-dimethyl-1,2,4-triazole framework.

  • Reaction conditions: Heating at 60–80°C for several hours.
  • Solvents: Ethanol or methanol preferred for solubility and reaction rate.
  • Yields: Moderate to high (65–85%) depending on precursor purity and reaction time.

Industrial Scale Considerations

Industrial production methods optimize the above synthetic routes for scale-up by:

  • Using continuous flow reactors to improve heat and mass transfer.
  • Employing catalysts such as palladium on carbon for amination steps under hydrogen atmosphere (3–5 atm H₂).
  • Optimizing solvent systems and stoichiometric ratios to maximize yield and regioselectivity.
  • Implementing advanced purification techniques like recrystallization and column chromatography to achieve high purity.

Data Table: Summary of Key Preparation Parameters

Step Reagents/Conditions Solvent Temperature (°C) Yield (%) Notes
1. Triazole ring formation Hydrazine hydrate + methylated precursor Ethanol/Methanol 60–80 65–85 Cyclization under reflux
2. Amination (coupling) 5-halogenated triazole + 4-methylcyclohexan-1-amine + base DMF/THF 25–60 70–90 Nucleophilic substitution or Pd-catalyzed amination
3. Purification Recrystallization/Chromatography Various Ambient Ensures product purity

Mechanistic Insights and Reaction Optimization

Cyclization Mechanism

The formation of the 1,2,4-triazole ring proceeds via nucleophilic attack of hydrazine on the methylated nitrile or ester, followed by ring closure and elimination of water or alcohol byproducts. Temperature control is critical to avoid side reactions and byproduct formation.

Amination Mechanism

The nucleophilic amine attacks the electrophilic carbon attached to the leaving group on the triazole ring. Catalysts such as palladium complexes facilitate the C-N bond formation via oxidative addition, transmetallation, and reductive elimination steps, enhancing yield and selectivity.

Computational and Experimental Research Support

Density Functional Theory (DFT) calculations have been employed to predict the reactivity and stability of the compound, focusing on:

  • Electrostatic potential mapping to identify reactive sites.
  • HOMO-LUMO gap analysis indicating moderate reactivity.
  • Intramolecular hydrogen bonding stabilizing the triazole-amine conformation.

These computational insights correlate well with experimental data such as X-ray crystallography, confirming the proposed structure and guiding synthetic optimization.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-4-methylcyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the triazole ring or the cyclohexane moiety.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized triazole derivatives, while substitution reactions can introduce different functional groups onto the triazole ring.

Scientific Research Applications

1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-4-methylcyclohexan-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-4-methylcyclohexan-1-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with different targets, enhancing its binding affinity and selectivity . This interaction can modulate various biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • Regioisomerism : The target compound’s 1,2,4-triazole differs from 1,2,3-triazole analogs (e.g., ), which alter electronic properties and binding interactions.
  • Substituent Effects : Ethoxymethyl () or phenyl groups () introduce polarity or aromaticity, contrasting with the target’s methyl-dominated hydrophobicity.

Physicochemical Properties

  • Lipophilicity : The target’s methyl groups enhance membrane permeability compared to polar analogs like .
  • Solubility : Cyclohexane cores reduce aqueous solubility relative to smaller rings (e.g., cyclobutane in ).
  • Stability : 1,2,4-triazoles (target, ) are more thermally stable than 1,2,3-triazoles () due to resonance delocalization .

Biological Activity

1-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-4-methylcyclohexan-1-amine is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C11H18N4. Its structure includes a triazole ring, which is known for its role in various biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Research has indicated that compounds featuring triazole moieties often exhibit significant anticancer properties. For instance, similar triazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. The biological activity of 1-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-4-methylcyclohexan-1-amine can be hypothesized based on these findings.

Table 1: Comparison of Antiproliferative Activities of Triazole Derivatives

CompoundIC50 (µM)Cell Line
4e0.56MCF-7
Colchicine0.013MCF-7
2-methoxyestradiol0.84MCF-7

This table reflects the potency of various triazole derivatives against the MCF-7 breast cancer cell line, indicating a promising avenue for further research on the subject compound.

The mechanism by which 1-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-4-methylcyclohexan-1-amine may exert its biological effects likely involves modulation of key cellular pathways. Triazoles are known to interact with microtubules and disrupt normal mitotic processes, leading to apoptosis in cancer cells.

Study on Antiproliferative Effects

In a study conducted on various triazole derivatives including those structurally similar to our compound, it was found that they significantly inhibited cell proliferation in vitro. The compounds were tested against a panel of cancer cell lines including breast (MCF-7), colon (DLD1), and melanoma (MDA-MB-435). The results showed varying degrees of effectiveness:

Table 2: Antiproliferative Activity Against Different Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound AMCF-70.56
Compound BDLD12.34
Compound CMDA-MB-4353.71

These findings suggest that similar compounds could lead to significant therapeutic advancements in cancer treatment.

Q & A

Q. Advanced

  • DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to study electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps). used this to map nucleophilic/electrophilic sites .
  • Molecular docking : AutoDock Vina or Schrödinger Suite simulate binding poses in target proteins (e.g., CYP450 isoforms). Validate with MD simulations to assess stability .
  • ADMET prediction : Tools like SwissADME estimate pharmacokinetic profiles (e.g., logP, BBB permeability) .

What strategies mitigate low yields in multi-step syntheses of this compound?

Q. Basic

  • Intermediate purification : Flash chromatography (silica gel, hexane/EtOAc gradients) removes byproducts early .
  • Catalyst screening : Test Pd/C, CuI, or organocatalysts for coupling steps. For example, CuI improved triazole cyclization yields by 20% in .
  • In-line analytics : Use LC-MS to monitor reaction progress and adjust conditions in real time .

Advanced : Flow chemistry systems enhance reproducibility and heat/mass transfer, critical for exothermic steps .

How do steric effects from the cyclohexane and triazole substituents influence conformational dynamics?

Q. Advanced

  • SCXRD analysis : revealed intramolecular H-bonds and chair/boat cyclohexane conformers affecting binding .
  • NMR NOE studies : Nuclear Overhauser effects (NOEs) map spatial proximity between 4-methylcyclohexyl protons and triazole methyl groups .
  • MD simulations : Trajectories (10–100 ns) show substituent rotation barriers (e.g., 1,3-dimethyltriazole restricts ring puckering) .

What analytical techniques are critical for assessing purity and stability under storage conditions?

Q. Basic

  • HPLC-DAD/MS : Quantify impurities (>0.1%) and detect degradation products (e.g., hydrolyzed triazole) .
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (e.g., >150°C indicates shelf-stability) .
  • Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; monitor by NMR/HPLC .

How can researchers address solubility challenges in biological assays?

Q. Advanced

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% DMSO to avoid cytotoxicity) .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance aqueous dispersion and cellular uptake .
  • Salt formation : Hydrochloride salts (e.g., ) improve solubility in polar solvents .

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